molecular formula C20H30O4 B12560945 3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) CAS No. 172415-99-5

3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)

Cat. No.: B12560945
CAS No.: 172415-99-5
M. Wt: 334.4 g/mol
InChI Key: NRAOWTHWPFCUAT-UHFFFAOYSA-N
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Description

3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) is a complex organic compound characterized by the presence of oxetane rings and a phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) typically involves the reaction of 3-ethyloxetane with a phenylene-based precursor. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the formation of the desired product. One common method involves the use of a base-catalyzed reaction where the oxetane rings are formed through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler oxetane compounds .

Scientific Research Applications

3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) involves its interaction with molecular targets through its oxetane rings and phenylene bridge. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[1,4-Phenylenebis(methylene)]bis(1-allyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Similar in structure but with different functional groups.

    3,3’-[1,3-Phenylenebis(methylene)]bis{1-[(2R)-1-(benzylamino)-3-methyl-1-oxo-2-butanyl]-1H-imidazol-3-ium} dibromide: Contains imidazolium groups instead of oxetane rings.

Uniqueness

3,3’-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) is unique due to its combination of oxetane rings and a phenylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .

Properties

CAS No.

172415-99-5

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

3-ethyl-3-[[3-[(3-ethyloxetan-3-yl)methoxymethyl]phenyl]methoxymethyl]oxetane

InChI

InChI=1S/C20H30O4/c1-3-19(13-23-14-19)11-21-9-17-6-5-7-18(8-17)10-22-12-20(4-2)15-24-16-20/h5-8H,3-4,9-16H2,1-2H3

InChI Key

NRAOWTHWPFCUAT-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COCC2=CC(=CC=C2)COCC3(COC3)CC

Origin of Product

United States

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